BMS-986188 -

BMS-986188

Catalog Number: EVT-263370
CAS Number:
Molecular Formula: C30H31BrO4
Molecular Weight: 535.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS 986188 is a positive allosteric modulator of δ-opioid receptors, with an EC50 value of 0.05 μM in a β-arrestin recruitment assay in the presence, but not absence, of the opioid receptor agonist leu-enkephalin. It is selective for δ- over μ-opioid receptors (EC50 = >10 μM) in the presence of leu-enkephalin and the μ-opioid receptor agonist endomorphin 1, respectively.
BMS-986188 is a novel Potent and Selective Positive Allosteric Modulator of the delta-Opioid Receptor.
Overview

BMS-986188 is a chemical compound recognized for its role as a positive allosteric modulator of the mu-opioid receptor. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in pain management and the treatment of opioid addiction. The compound exhibits significant efficacy in enhancing the receptor's response to endogenous opioids, thereby offering a promising avenue for developing new analgesics with reduced side effects compared to traditional opioids.

Source and Classification

BMS-986188 was developed by Bristol-Myers Squibb, a pharmaceutical company known for its innovative drug discovery and development. The compound falls under the classification of small molecules that act on G protein-coupled receptors, specifically targeting the mu-opioid receptor subtype. Its unique mechanism of action distinguishes it from conventional opioid medications, which primarily act as agonists.

Synthesis Analysis

Methods and Technical Details

The synthesis of BMS-986188 involves several key steps, typically starting from readily available starting materials. While specific proprietary details may not be publicly disclosed, general synthetic approaches for similar compounds often include:

  1. Formation of Key Intermediates: Initial reactions may involve coupling reactions to form essential intermediates, often utilizing techniques such as amide bond formation or alkylation.
  2. Functionalization: Subsequent steps may involve the introduction of functional groups that enhance the compound's binding affinity and selectivity for the mu-opioid receptor.
  3. Purification: The final product is usually purified through chromatographic techniques to ensure high purity and yield.

The precise conditions (temperature, pressure, solvents) and reagents used in each step are critical for optimizing the synthesis and achieving desired properties.

Molecular Structure Analysis

Structure and Data

The molecular structure of BMS-986188 can be described using its chemical formula and structural representation. The compound's structure features a core that interacts with the mu-opioid receptor, facilitating its allosteric modulation.

  • Chemical Formula: C_{xx}H_{xx}N_{xx}O_{xx} (exact values depend on specific substitutions)
  • Molecular Weight: Approximately 400 g/mol (exact value varies based on substituents)
  • Structural Representation: A detailed structural diagram would typically illustrate the arrangement of atoms, including functional groups that contribute to its pharmacological activity.

The three-dimensional conformation of BMS-986188 is also crucial for understanding its interaction with the target receptor.

Chemical Reactions Analysis

Reactions and Technical Details

BMS-986188 undergoes various chemical reactions during its synthesis and when interacting with biological systems. Key reactions include:

  1. Binding Interactions: Upon administration, BMS-986188 binds to the allosteric site of the mu-opioid receptor, which alters the receptor's conformation and enhances its affinity for endogenous ligands such as endorphins.
  2. Metabolism: In vivo, BMS-986188 may undergo metabolic transformations primarily in the liver, involving oxidation or conjugation reactions that affect its pharmacokinetics.
  3. Degradation Pathways: Understanding potential degradation pathways is essential for assessing stability and shelf-life in formulations.

These reactions are critical for evaluating both the efficacy and safety profile of BMS-986188.

Mechanism of Action

Process and Data

The mechanism of action of BMS-986188 involves several steps:

  1. Allosteric Modulation: By binding to an allosteric site on the mu-opioid receptor, BMS-986188 induces a conformational change that enhances receptor activation by endogenous opioids.
  2. Increased Signaling: This modulation leads to increased signaling through G proteins, resulting in enhanced analgesic effects without directly activating the receptor as traditional opioids do.
  3. Potential Reduction in Side Effects: The allosteric nature of BMS-986188 suggests that it may provide pain relief with a lower risk of addiction and respiratory depression compared to full agonists.

Data supporting this mechanism includes pharmacological assays demonstrating increased efficacy in pain models when combined with endogenous ligands.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BMS-986188 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stability studies indicate that BMS-986188 maintains integrity under standard storage conditions but may require specific conditions to prevent degradation.
  • Melting Point: Specific melting point data would be determined during characterization but is essential for formulation development.

These properties are vital for determining appropriate dosing forms and routes of administration.

Applications

Scientific Uses

BMS-986188 has potential applications in various fields:

  1. Pain Management: As a positive allosteric modulator of mu-opioid receptors, it offers a novel approach to managing acute and chronic pain conditions.
  2. Opioid Use Disorder Treatment: Its unique mechanism may help mitigate withdrawal symptoms or cravings in individuals with opioid dependence.
  3. Research Tool: In scientific studies, BMS-986188 serves as a valuable tool for exploring mu-opioid receptor biology and developing new therapeutic strategies.
Chemical Identity & Pharmacological Classification of BMS-986188

Structural Characterization & IUPAC Nomenclature

BMS-986188 is a complex synthetic small molecule featuring a xanthene-dione scaffold with multiple functional modifications. Its core structure consists of a tricyclic xanthene system (three benzene-like rings fused in a linear arrangement) with ketone groups at positions 1 and 8. A brominated benzyl ether substituent at the 9-position phenyl ring provides distinct steric and electronic properties critical for receptor interaction. The systematic IUPAC name is:9-[4-[(2-bromophenyl)methoxy]phenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione [5] [8].

The structural complexity arises from:

  • Tetra-substituted cyclohexadiene rings (positions 3,3,6,6-tetramethyl) enhancing rigidity and hydrophobic interactions.
  • A brominated benzyloxy group creating steric bulk for selective receptor binding.
  • Dione functionalities facilitating hydrogen bonding with receptor residues.

Table 1: Structural Identifiers of BMS-986188

IdentifierValue
CAS Number1776115-10-6
Molecular FormulaC~30~H~31~BrO~4~
Canonical SMILESCC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(C=C4)OCC5=CC=CC=C5Br)C(=O)C1)C
InChI KeyBBCHHZHONQIODT-UHFFFAOYSA-N

Physicochemical Properties

BMS-986188 has a molecular weight of 535.47 g/mol, reflecting its moderately sized organic structure [1] [8]. Key properties include:

  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO) (116.72 mM or 62.5 mg/mL), but insoluble in aqueous buffers. This property necessitates DMSO-based stock solutions for in vitro studies [1] [5].
  • Lipophilicity: Estimated LogP (partition coefficient) of ~6.1, indicating high hydrophobicity conducive to membrane penetration and CNS bioavailability [5].
  • Solid-State Properties: Off-white to light yellow crystalline solid stable at -20°C when desiccated [1] [8].

Table 2: Physicochemical Profile

PropertyValue
Molecular Weight535.47 g/mol
Solubility (DMSO)62.5 mg/mL (116.72 mM)
XLogP36.1
Hydrogen Bond Acceptors4
Heavy Atom Count35

Pharmacological Classification as a δ-Opioid Receptor PAM

BMS-986188 is classified as a selective positive allosteric modulator (PAM) of the human δ-opioid receptor (δOR). Its pharmacological profile is defined by:

Target Selectivity and Potency

  • δOR Potency: EC~50~ = 0.05 μM in β-arrestin recruitment assays using CHO cells expressing human δOR, using leu-enkephalin as the orthosteric agonist [1] [3].
  • μOR Selectivity: >200-fold selectivity over μ-opioid receptors (EC~50~ > 10 μM in analogous μOR assays) [1] [3].
  • Mechanism: Binds to a topographically distinct site from orthosteric agonists, enhancing agonist affinity (binding cooperativity) and/or efficacy (signaling cooperativity) without intrinsic activation [3] [4].

Signaling Modulation

BMS-986188 amplifies δOR-mediated signaling across multiple pathways:

  • G Protein Activation: Enhances leu-enkephalin-induced Gα~i/o~ coupling, inhibiting adenylyl cyclase [3].
  • β-Arrestin Recruitment: Potentiates agonist-driven receptor internalization (EC~50~ = 0.05 μM) [1] [3].
  • ERK Phosphorylation: Augments extracellular signal-regulated kinase activation, relevant to neuroplasticity [3].

Table 3: Functional Modulation by BMS-986188

Signaling PathwayOrthosteric AgonistPotentiation by BMS-986188
β-Arrestin RecruitmentLeu-enkephalinEC~50~ = 0.05 μM
Adenylyl Cyclase InhibitionSNC-80Significant efficacy shift
ERK ActivationTAN-67Enhanced amplitude and potency

Structural Determinants of Activity

  • SAR Insights: Ortho-halogenation (bromine at R3) maximizes δOR potency and selectivity. Analogs with ortho-methyl (BMS-986187) show reduced δOR activity (EC~50~ = 0.03 μM) and lower μOR selectivity (100-fold) [3] .
  • Allosteric Binding Site: Computational and mutagenesis studies place BMS-986188 in a transmembrane pocket involving helices TM1, TM2, TM6, and TM7, with key interactions at residues D128².⁶⁴, Y129².⁶⁵, and K214⁵.⁶⁴ (Ballesteros-Weinstein numbering) [4].

Therapeutic Rationale

As a δOR PAM, BMS-986188 leverages endogenous opioid peptide activity, offering:

  • Temporal Fidelity: Amplifies physiological δOR signaling only when/where endogenous agonists (enkephalins) are released [3] [4].
  • Safety Ceiling: Maximal modulation limited by cooperativity, reducing overdose risk [4].
  • Bias Potential: Differential modulation of G protein vs. β-arrestin pathways may refine therapeutic outcomes [3].

Properties

Product Name

BMS-986188

IUPAC Name

9-[4-[(2-bromophenyl)methoxy]phenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione

Molecular Formula

C30H31BrO4

Molecular Weight

535.5 g/mol

InChI

InChI=1S/C30H31BrO4/c1-29(2)13-22(32)27-24(15-29)35-25-16-30(3,4)14-23(33)28(25)26(27)18-9-11-20(12-10-18)34-17-19-7-5-6-8-21(19)31/h5-12,26H,13-17H2,1-4H3

InChI Key

BBCHHZHONQIODT-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(C=C4)OCC5=CC=CC=C5Br)C(=O)C1)C

Solubility

Soluble in DMSO

Synonyms

BMS-986188, BMS986188; BMS-986188;

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(C=C4)OCC5=CC=CC=C5Br)C(=O)C1)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.